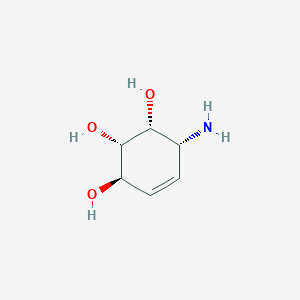

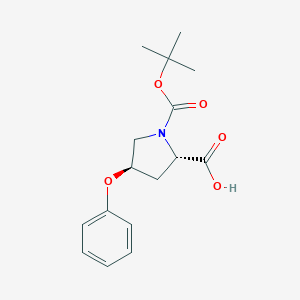

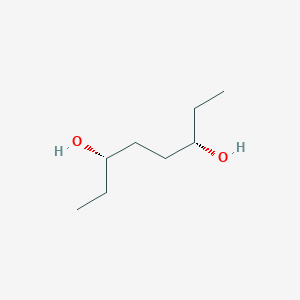

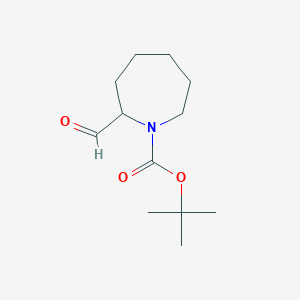

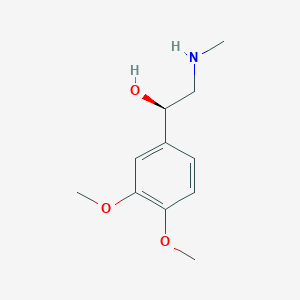

Tert-butyl 2-formylazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-formylazepane-1-carboxylate is a chemical compound that is structurally related to various tert-butyl carboxylate derivatives. These derivatives are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds. Although the specific compound tert-butyl 2-formylazepane-1-carboxylate is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been studied.

Synthesis Analysis

The synthesis of related compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves starting from commercially available precursors and employing techniques like intramolecular cyclization. For example, the synthesis of the key intermediate of Rho–Kinase inhibitor K-115 was achieved through a Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . This method could potentially be adapted for the synthesis of tert-butyl 2-formylazepane-1-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl carboxylate derivatives can be complex, with various substituents affecting the overall conformation. For instance, the crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined using X-ray analysis, revealing details about the conformation of the cyclopropane ring and the peptide bond . Such structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Tert-butyl carboxylate derivatives participate in a range of chemical reactions. For example, tert-butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions, which can be used to modify the benzene ring or introduce various functional groups . Similarly, lithiated tert-butyl cyclopropanecarboxylates react with different electrophiles to yield α-substituted esters . These reactions highlight the versatility of tert-butyl carboxylate derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of the compound. The crystal structure analysis of related compounds provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point and stability .

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been synthesized and used as an intermediate in the development of small molecule anticancer drugs, highlighting its significance in medicinal chemistry. A rapid and high-yield synthetic method has been established, emphasizing its importance in the synthesis of drug intermediates【source】(https://consensus.app/papers/synthesis-tertbutyl-4formyl3-6dihydropyridine12h-zhang/3c2568d0e2a55724af9512eff1da82b9/?utm_source=chatgpt).

- Another application involves its use in the synthesis of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. This underlines its utility in materials science, particularly in the development of novel macromolecular structures【source】(https://consensus.app/papers/synthesis-characterization-watersoluble-dendritic-pesak/a3595d29d68c5b3ca9e6ff479c34e7ac/?utm_source=chatgpt).

Catalysis and Organic Transformations

- It serves as a precursor in highly stereoselective hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives. This application showcases its role in catalysis and organic synthesis, contributing to the production of valuable chiral compounds【source】(https://consensus.app/papers/highly-hydroformylation-2r2tertbutylδ413oxazoline-kollár/7c9da75843835713b5db9321aee88ab4/?utm_source=chatgpt).

- In the context of organic synthesis, it has been utilized in the coupling of arylboronic acids with a partially reduced pyridine derivative, demonstrating its versatility in facilitating bond-forming reactions that are foundational to organic chemistry【source】(https://consensus.app/papers/coupling-acids-partially-reduced-pyridine-derivative-wustrow/7aa71723e1e35d419729a78b4a7efdfc/?utm_source=chatgpt).

Molecular Interaction Studies

- Research has also explored its interaction with free-base and metallo-phthalocyanines, revealing insights into supramolecular chemistry through photophysical investigations. This highlights its potential in studying non-covalent interactions and understanding molecular electronics【source】(https://consensus.app/papers/investigations-interaction-freebase-ray/97eef8293c7e5bb4842ee0126031f581/?utm_source=chatgpt).

Drug Development and Pharmacology

- Its derivatives have been synthesized for potential use in treating tumor viruses, underscoring its relevance in pharmacological research and drug development. This includes the synthesis of key intermediates for CDK9 inhibitors and Ibrutinib, providing a foundation for the development of novel therapeutic agents【source】(https://consensus.app/papers/synthesis-tertbutyl-hu/43717d47e82658b48cdc4c3c474e1a5f/?utm_source=chatgpt).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 2-formylazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h9-10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVXGCZFWGOISI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439629 |

Source

|

| Record name | Tert-butyl 2-formylazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-formylazepane-1-carboxylate | |

CAS RN |

146337-41-9 |

Source

|

| Record name | Tert-butyl 2-formylazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)

![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)